Thunberginol C

Beschreibung

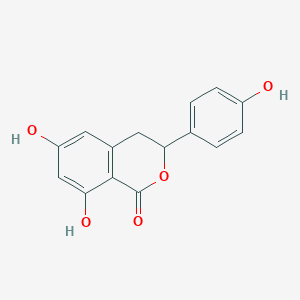

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAITHDYVBQITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438304 | |

| Record name | THUNBERGINOL C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147517-06-4 | |

| Record name | 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147517-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thunberginol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147517064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THUNBERGINOL C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THUNBERGINOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P5X86ZBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Thunberginol C: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C is a dihydroisocoumarin first isolated from the fermented and dried leaves of Hydrangea macrophylla var. thunbergii, a plant used in traditional medicine.[1] This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Thunberginol C, with a focus on its potential therapeutic applications. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

Thunberginol C, with the IUPAC name 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-1H-isochromen-1-one, is a polyphenolic compound belonging to the dihydroisocoumarin class.[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Thunberginol C is presented in the table below. While some experimental values are available, many are computed predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₅ | [1][2] |

| Molar Mass | 272.25 g/mol | [1][2] |

| CAS Number | 147517-06-4 | [1] |

| Appearance | White amorphous powder | |

| Melting Point | Not reported | |

| Solubility | Soluble in water (442.7 mg/L at 25 °C, estimated) | [3] |

| XLogP3 | 2.8 | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of Thunberginol C.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) reveals a protonated molecule [M+H]⁺ at m/z 273.075. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS experiments provides further structural information.[4]

Biological Activities and Experimental Protocols

Thunberginol C has demonstrated a range of biological activities, highlighting its potential for therapeutic development.

Neuroprotective and Anxiolytic Effects

Recent studies have shown that Thunberginol C exhibits significant neuroprotective and anxiolytic properties. It has been found to protect neurons from corticosterone-induced cell death and to attenuate stress-induced anxiety in animal models.[5][6][7]

This protocol is adapted from Lee et al. (2022).[5]

-

Cell Culture: Primary cortical neurons are cultured from embryonic day 18 mouse brains.

-

Treatment: Neurons are pre-treated with varying concentrations of Thunberginol C for 30 minutes.

-

Induction of Neurotoxicity: Corticosterone (100 µM) is added to the culture medium to induce neuronal cell death.

-

Incubation: Cells are incubated for 24 hours.

-

Assessment of Cell Viability and Cytotoxicity:

-

MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.

-

LDH Assay: Cytotoxicity is determined by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.

-

This protocol is also based on the work of Lee et al. (2022).[5]

-

Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

-

Animals: Male CD-1 mice are used.

-

Treatment: Thunberginol C is administered orally to the mice one hour before the test.

-

Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

-

Data Collection: The time spent in the open and enclosed arms, as well as the number of entries into each arm, are recorded and analyzed. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Anti-inflammatory Activity

Thunberginol C has been shown to reduce the levels of the pro-inflammatory cytokine TNF-α in stress-induced animal models, suggesting its potential as an anti-inflammatory agent.[5]

Thunberginol C's neuroprotective effects are linked to the modulation of the Akt signaling pathway, a key regulator of cell survival and apoptosis.

References

- 1. Thunberginol C - Wikipedia [en.wikipedia.org]

- 2. Thunberginol C | C15H12O5 | CID 10333412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thunberginol F, 147666-82-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice [mdpi.com]

- 6. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thunberginol C: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thunberginol C, a dihydroisocoumarin primarily isolated from Hydrangea macrophylla, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of Thunberginol C, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The biological activities of Thunberginol C have been evaluated across various assays. The following tables summarize the available quantitative data to facilitate comparison and further investigation.

| Biological Activity | Assay | Target | Result | Reference |

| Anti-allergic | β-Hexosaminidase Release | RBL-2H3 cells | IC50: 90 to >100 µM | [1] |

| Histamine Release | Rat Mast Cells | 72.8% inhibition (inducer: calcium ionophore A-23187) | [1] | |

| Enzyme Inhibition | Cholinesterase | Acetylcholinesterase (AChE) | IC50: 41.96 ± 1.06 µM | Not explicitly cited |

| Butyrylcholinesterase (BChE) | IC50: 42.36 ± 3.67 µM | Not explicitly cited | ||

| α-Glucosidase | α-Glucosidase | Potent inhibition (specific IC50 not available in abstract) | Not explicitly cited | |

| Anti-inflammatory | Cytokine Release | Lipopolysaccharide (LPS)-stimulated cells | Inhibition of TNF-α release | [2][3] |

| Neuroprotective | Cell Viability (MTT assay) | Corticosterone-induced neuronal cells | Inhibition of cell death | [2][3] |

| Cytotoxicity (LDH assay) | Corticosterone-induced neuronal cells | Inhibition of LDH release | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the biological activity screening of Thunberginol C.

Anti-allergic Activity Assays

a) Schultz-Dale Reaction

The Schultz-Dale reaction is a classical pharmacological method used to assess immediate hypersensitivity reactions in vitro.[4]

-

Objective: To evaluate the inhibitory effect of Thunberginol C on antigen-induced smooth muscle contraction.

-

Methodology:

-

Sensitization: Guinea pigs are actively or passively sensitized with an antigen (e.g., ovalbumin).

-

Tissue Preparation: A segment of the trachea or ileum is isolated from the sensitized animal and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

-

Drug Incubation: The tissue is pre-incubated with varying concentrations of Thunberginol C for a specified period.

-

Antigen Challenge: The specific antigen is added to the organ bath to induce muscle contraction.

-

Data Analysis: The inhibitory effect of Thunberginol C is quantified by comparing the amplitude of the antigen-induced contraction in the presence and absence of the compound.

-

b) Histamine Release Assay from Mast Cells

This assay quantifies the ability of a compound to inhibit the release of histamine, a key mediator of allergic reactions, from mast cells.[1]

-

Objective: To determine the inhibitory effect of Thunberginol C on histamine release from mast cells.

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells or primary rat mast cells are commonly used.

-

Methodology:

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in an appropriate medium and sensitized with anti-dinitrophenyl (DNP) IgE.

-

Drug Treatment: The sensitized cells are washed and pre-incubated with different concentrations of Thunberginol C.

-

Induction of Degranulation: Histamine release is induced by adding an antigen (e.g., DNP-BSA) or a calcium ionophore (e.g., A23187).

-

Quantification of Histamine: The amount of histamine released into the supernatant is measured using a fluorometric assay or an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of Thunberginol C to that of the control (vehicle-treated) cells. The IC50 value is then determined.

-

Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6]

-

Objective: To determine the minimum concentration of Thunberginol C that inhibits the growth of specific oral bacteria.

-

Methodology:

-

Bacterial Strains: Clinically relevant oral bacteria (e.g., Streptococcus mutans, Porphyromonas gingivalis) are used.

-

Broth Microdilution Method:

-

A serial two-fold dilution of Thunberginol C is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

-

Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of Thunberginol C at which no visible bacterial growth is observed.

-

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[7]

-

Objective: To evaluate the free radical scavenging capacity of Thunberginol C.

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Different concentrations of Thunberginol C are added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[7]

-

Objective: To assess the radical scavenging activity of Thunberginol C.

-

Methodology:

-

The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

-

The ABTS radical solution is diluted to a specific absorbance at a particular wavelength (around 734 nm).

-

Different concentrations of Thunberginol C are added to the ABTS radical solution.

-

After a short incubation period, the absorbance is measured.

-

The percentage of ABTS radical scavenging is calculated, and the IC50 value is determined.

-

Enzyme Inhibition Assays

a) Cholinesterase Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.

-

Objective: To quantify the inhibitory effect of Thunberginol C on AChE and BChE.

-

Methodology (Ellman's Method):

-

The assay is typically performed in a 96-well plate.

-

The reaction mixture contains the enzyme (AChE or BChE), a buffer, and varying concentrations of Thunberginol C.

-

The reaction is initiated by adding the substrate (e.g., acetylthiocholine for AChE) and a chromogenic reagent (DTNB).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The rate of color formation is monitored spectrophotometrically.

-

The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

-

b) α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a target for the management of type 2 diabetes.

-

Objective: To evaluate the α-glucosidase inhibitory potential of Thunberginol C.

-

Methodology:

-

The reaction is carried out in a 96-well plate.

-

The reaction mixture includes the α-glucosidase enzyme, a buffer, and different concentrations of Thunberginol C.

-

The reaction is started by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow product.

-

The absorbance of the p-nitrophenol is measured at a specific wavelength (around 405 nm).

-

The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

-

Signaling Pathways and Mechanisms of Action

Thunberginol C exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Anti-allergic and Anti-inflammatory Signaling

Thunberginol C is proposed to inhibit allergic and inflammatory responses by interfering with key signaling cascades in mast cells and other immune cells. This includes the inhibition of MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.

Caption: Proposed anti-allergic and anti-inflammatory mechanism of Thunberginol C.

Neuroprotective Signaling Pathway

In the context of neuroprotection, Thunberginol C has been shown to be involved in the Akt signaling pathway, which is a key regulator of cell survival and is often suppressed under conditions of stress.

Caption: Proposed neuroprotective mechanism of Thunberginol C via the Akt pathway.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the comprehensive biological activity screening of a natural product like Thunberginol C.

Caption: General experimental workflow for Thunberginol C screening.

Conclusion

Thunberginol C exhibits a remarkable spectrum of biological activities, making it a promising candidate for further preclinical and clinical development. Its anti-allergic, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties, supported by the data and protocols presented in this guide, highlight its therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of the MAPK, NF-κB, and Akt signaling pathways, provides a solid foundation for targeted drug design and optimization. Further research is warranted to fully explore the therapeutic applications of Thunberginol C and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Schultz-Dale reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of plant species used for oral health against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiofilm potential of plant extracts: inhibiting oral microorganisms and Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ojs.openagrar.de [ojs.openagrar.de]

A Technical Guide to Thunberginol C: Solubility, Experimental Protocols, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thunberginol C

Thunberginol C is a natural product belonging to the class of 3,4-dihydroisocoumarins.[3] These compounds are known for a wide range of biological activities.[3] Thunberginol C has been specifically investigated for its ability to attenuate stress-induced anxiety and for its neuroprotective effects against corticosterone-induced neuronal cell death.[1][4][5] Its anti-inflammatory properties are also a subject of research.[1][2] The chemical structure of Thunberginol C, with its multiple hydroxyl groups and a lactone ring, dictates its physicochemical properties, including its solubility.

Chemical Structure of Thunberginol C:

Caption: Proposed neuroprotective pathway of Thunberginol C.

Conclusion

Thunberginol C presents a promising scaffold for the development of novel therapeutics, particularly in the areas of neuroprotection and anti-inflammation. While a comprehensive understanding of its solubility profile is still emerging, this guide provides a foundational understanding of its likely characteristics and a robust protocol for its empirical determination. Further research to quantify the solubility of Thunberginol C in a range of pharmaceutically relevant solvents is highly encouraged. The elucidation of its mechanisms of action, such as the modulation of the Akt signaling pathway, will be pivotal in advancing its translational potential.

References

- 1. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice [mdpi.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Stability Landscape of Thunberginol C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Thunberginol C, a dihydroisocoumarin with notable biological activities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the stability of related phenolic and glycosidic compounds to infer the stability profile of Thunberginol C. It also outlines detailed experimental protocols for comprehensive stability assessment and visualizes potential degradation pathways and experimental workflows.

Understanding the Stability of Thunberginol C

While specific stability data for Thunberginol C is limited in publicly available literature, its chemical structure as a phenolic dihydroisocoumarin glycoside allows for informed predictions regarding its stability under various environmental conditions. Phenolic compounds are known to be susceptible to degradation, particularly at elevated temperatures and in alkaline conditions.[1][2] The glycosidic linkage may offer some protection, as glycosylated forms of polyphenols have been observed to be more stable than their aglycone counterparts.[3]

Table 1: Predicted Stability of Thunberginol C Under Various Stress Conditions (Based on Literature for Related Compounds)

| Stress Condition | Predicted Stability of Thunberginol C | Potential Degradation Products | Rationale/Supporting Evidence |

| Acidic (pH < 4) | Moderately Stable | Hydrolysis of the lactone ring | The lactone ring in dihydroisocoumarins may be susceptible to acid-catalyzed hydrolysis, although likely less so than under basic conditions.[4] |

| Neutral (pH 6-8) | Moderately Stable | Gradual hydrolysis and oxidation | Phenolic compounds can undergo slow oxidation in neutral aqueous solutions. |

| Alkaline (pH > 8) | Unstable | Rapid hydrolysis of the lactone ring, oxidation of phenolic hydroxyl groups | The lactone ring is highly susceptible to base-catalyzed hydrolysis. Phenolic hydroxyl groups are more readily oxidized at higher pH.[5] |

| Oxidative (e.g., H₂O₂) | Unstable | Oxidized derivatives (e.g., quinones), products of ring opening | The phenolic hydroxyl groups are prone to oxidation, leading to the formation of colored degradation products.[5] |

| Thermal (Elevated Temperature) | Unstable | Decarboxylation products, products of oxidative degradation | Phenolic compounds are generally heat-labile, and thermal degradation often follows first-order kinetics.[1][2][6][7] |

| Photolytic (UV/Vis Light) | Moderately Stable to Unstable | Photodegradation products (e.g., dimers, oxidized species) | The aromatic rings and conjugated systems in the molecule can absorb light, leading to photochemical reactions.[8][9] |

Potential Degradation Pathways

The degradation of Thunberginol C is likely to proceed through several pathways, primarily involving hydrolysis of the lactone ring and oxidation of the phenolic moieties.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, the lactone ring of the dihydroisocoumarin core is susceptible to hydrolysis. This would result in the opening of the ring to form a carboxylic acid and an alcohol.

Hypothetical hydrolytic degradation pathway of Thunberginol C.

Oxidative Degradation

The phenolic hydroxyl groups on both aromatic rings of Thunberginol C are susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or enzymatic activity. Oxidation can lead to the formation of quinone-type structures and potentially further degradation products through ring cleavage.

Hypothetical oxidative degradation pathway of Thunberginol C.

Experimental Protocols for Stability Assessment

A comprehensive assessment of Thunberginol C stability requires a systematic approach using forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[10][11][12]

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies on a compound like Thunberginol C.

General workflow for a forced degradation study of Thunberginol C.

Detailed Methodologies

3.2.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of Thunberginol C (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Dilute the stock solution with the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic studies) to a final concentration suitable for analysis (e.g., 100 µg/mL).

3.2.2. Stress Conditions

-

Acid Hydrolysis: Incubate the working solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Incubate the working solution in 0.1 M NaOH at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the working solution with 3% hydrogen peroxide at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the working solution (in water) in a temperature-controlled oven at a specified temperature (e.g., 60°C) in the dark for various time points (e.g., 1, 3, 7 days).

-

Photolytic Degradation: Expose the working solution (in water) to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

3.2.3. Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating Thunberginol C from its degradation products.[13]

-

HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is recommended.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: Monitor at a wavelength where Thunberginol C has maximum absorbance.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

3.2.4. Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent compound, their structures can be proposed.

Conclusion

While direct experimental data on the stability of Thunberginol C is scarce, its chemical nature as a phenolic dihydroisocoumarin glycoside provides a solid foundation for predicting its stability profile and potential degradation pathways. The methodologies outlined in this guide offer a robust framework for researchers to systematically investigate the stability of Thunberginol C. Such studies are crucial for ensuring the quality, efficacy, and safety of any formulation containing this promising natural compound and for the development of validated stability-indicating analytical methods. Further research is warranted to generate specific stability data for Thunberginol C to confirm these predictions and fully characterize its degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

- 13. mdpi.com [mdpi.com]

Thunberginol C: An In-Depth Technical Guide on In Vitro Antioxidant Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Thunberginol C, a dihydroisocoumarin found in the processed leaves of Hydrangea macrophylla. The document summarizes available quantitative data on its antioxidant capacity, details the experimental protocols for key antioxidant assays, and visualizes the underlying cellular mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Thunberginol C as an antioxidant agent.

Introduction

Thunberginol C is a naturally occurring dihydroisocoumarin isolated from Hydrangeae Dulcis Folium, the fermented and dried leaves of Hydrangea macrophylla var. thunbergii.[1][2] This compound has garnered scientific interest due to its various reported biological activities, including anti-allergic, antimicrobial, and anti-inflammatory effects.[1][2][3] Of particular importance are its antioxidant properties, which are fundamental to many of its therapeutic potentials, including neuroprotection against oxidative stress.[1][3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[5] This document consolidates the current knowledge on the in vitro antioxidant capacity of Thunberginol C.

In Vitro Antioxidant Capacity

Thunberginol C has demonstrated significant potential as an antioxidant in various chemical-based in vitro assays.[6] Its efficacy is often compared to standard antioxidant compounds.

Summary of Quantitative Data

The following table summarizes the reported in vitro antioxidant and related bioactivities of Thunberginol C. Direct IC50 values for common antioxidant assays are not consistently available in the abstracts of the provided search results, but its high potential has been noted.

| Assay | Result | Reference Standard(s) | Source(s) |

| DPPH Radical Scavenging Activity | Showed high potential in scavenging the 2,2-diphenyl-1-picryl-hydrazyl-hydrate free radical. | Compared to standards | [6] |

| ABTS Radical Cation Decolorization | Showed high potential in decolorizing the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical. | Compared to standards | [6] |

| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | Showed high potential in reducing cupric ions. | Compared to standards | [6] |

| α-Glucosidase Inhibitory Activity | IC50: 94.76 ± 2.98 µM | Acarbose (IC50: 1036.2 ± 2.70 µM) | [6] |

Experimental Workflow: In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant capacity of a compound like Thunberginol C using common in vitro spectrophotometric assays is depicted below.

Detailed Experimental Protocols

The following sections provide detailed, generalized methodologies for the key in vitro antioxidant assays in which Thunberginol C has shown high potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[7] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically at approximately 517 nm.[8][9]

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Thunberginol C and a positive control (e.g., Ascorbic Acid, Trolox)

-

Adjustable micropipettes

-

96-well microplate or quartz cuvettes

-

Spectrophotometer (UV-Vis)

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.[7]

-

Sample Preparation: Prepare a stock solution of Thunberginol C in a suitable solvent. Create a series of dilutions from the stock solution to determine the concentration-dependent activity.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each Thunberginol C dilution (e.g., 100 µL) to the wells. Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells containing the sample.[10]

-

Control and Blank: Prepare a control well containing the solvent and DPPH solution, and a blank well for each sample concentration containing the sample and the solvent (e.g., methanol) instead of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[7]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the sample concentrations.[7]

ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[12] In the presence of an antioxidant, the radical is reduced, and the solution's color fades.[11]

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Thunberginol C and a positive control (e.g., Trolox)

-

Spectrophotometer (UV-Vis)

Procedure:

-

ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[13]

-

Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Sample Preparation: Prepare various concentrations of Thunberginol C in a suitable solvent.

-

Reaction: Add a small volume of the Thunberginol C sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).[13][14]

-

Incubation: Allow the reaction to proceed at room temperature for a defined time (e.g., 6 minutes).[15]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[16]

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: The CUPRAC assay measures the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) in a neocuproine complex to the cuprous ion (Cu⁺).[17][18] The resulting Cu(I)-neocuproine chelate is a stable, orange-yellow complex with a maximum absorption at 450 nm.[19] The reaction is typically carried out at a pH of 7.0.[20]

Reagents and Equipment:

-

Copper(II) chloride (CuCl₂) solution

-

Neocuproine solution in ethanol

-

Ammonium acetate buffer (pH 7.0)

-

Thunberginol C and a standard (e.g., Uric Acid, Trolox)

-

Spectrophotometer (UV-Vis)

Procedure:

-

Reagent Mixture: The assay is performed by mixing the antioxidant solution with the CuCl₂ solution, the neocuproine solution, and the ammonium acetate buffer.[18] For example, to a test tube, add 1 mL each of CuCl₂, neocuproine, and ammonium acetate buffer.

-

Sample Addition: Add the Thunberginol C solution and water to bring the final volume to a set amount (e.g., 4.1 mL).

-

Incubation: The mixture is incubated at room temperature for 30 minutes. For slow-reacting antioxidants, incubation at a higher temperature (e.g., 50°C) may be required.[17]

-

Measurement: The absorbance of the resulting colored solution is measured at 450 nm against a reagent blank.[19]

-

Calculation: The antioxidant capacity is calculated from a calibration curve prepared with a standard antioxidant like Trolox or uric acid and is expressed as equivalents of that standard.[21]

Cellular Antioxidant Mechanisms

Beyond direct chemical scavenging, the antioxidant effects of Thunberginol C are likely mediated through the modulation of intracellular signaling pathways that control the cellular response to oxidative stress.[1]

Neuroprotection Against Oxidative Stress

Studies have shown that Thunberginol C can protect neuronal cells from corticosterone-induced cell death, suggesting a role in mitigating the effects of stress-induced oxidative damage in the brain.[1][3] This neuroprotective effect is linked to its anti-inflammatory and anti-oxidative properties.[1][4]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Phytochemicals like Thunberginol C can potentially activate this protective pathway.

Conclusion

Thunberginol C exhibits potent in vitro antioxidant properties, as demonstrated by its high potential in DPPH, ABTS, and CUPRAC assays.[6] Its ability to mitigate oxidative stress at a cellular level, potentially through the modulation of key signaling pathways like Nrf2, underscores its therapeutic potential.[1] The detailed protocols and mechanistic diagrams provided in this guide offer a foundational resource for further research into the specific antioxidant mechanisms of Thunberginol C and its development as a potential agent for preventing and treating conditions associated with oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. mdpi.com [mdpi.com]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. mdpi.com [mdpi.com]

- 12. ojs.openagrar.de [ojs.openagrar.de]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]

- 21. Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Thunberginol C: An In-Depth Technical Guide on its Anti-Inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial findings on the anti-inflammatory properties of Thunberginol C, a dihydroisocoumarin isolated from Hydrangea macrophylla. The document focuses on presenting quantitative data, detailed experimental methodologies, and visualizing the implicated biological pathways to support further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative findings from initial reports on the anti-inflammatory and related activities of Thunberginol C.

| Parameter | Model/Assay | Key Findings | Reference |

| Neuroinflammation & Cytokine Inhibition | Restraint stress-induced anxiety in mice | Reduced plasma TNF-α levels. | |

| Corticosterone-induced neurotoxicity in primary cortical neurons | Protected against corticosterone-induced neuronal cell death. | ||

| Cell Viability and Cytotoxicity | Corticosterone (100 µM) treated primary cortical neurons | Inhibited the decrease in MTT and the increase in LDH release, indicating protection against neuronal death. | |

| Anti-allergic Activity | Schultz-Dale reaction in sensitized guinea pig bronchial muscle | Showed anti-allergic activity. | |

| Antimicrobial Activity | Oral bacteria | Exhibited antimicrobial activity. | |

| Other Reported Activities | Various assays | Cholinesterase inhibition, soluble epoxide hydrolase inhibition, anti-photoaging effects, antioxidant activity, and cyclooxygenase inhibition. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial reports are provided below.

2.1. Corticosterone-Induced Neurotoxicity in Primary Cortical Neurons

This in-vitro assay assesses the neuroprotective effects of Thunberginol C against stress hormone-induced neuronal cell death.

-

Cell Culture: Primary cortical neurons are prepared and cultured.

-

Treatment:

-

Neurons are pre-incubated with Thunberginol C at various concentrations for 30 minutes.

-

Corticosterone (CORT) is then added to the culture medium at a concentration of 100 µM, along with the respective concentrations of Thunberginol C, for an additional 24 hours.

-

-

Assessment of Cell Viability and Cytotoxicity:

-

MTT Assay: To measure cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. A decrease in the MTT signal in CORT-treated cells indicates reduced viability, which is expected to be rescued by Thunberginol C.

-

LDH Assay: To measure cytotoxicity, the release of lactate dehydrogenase (LDH) into the culture medium is quantified. An increase in LDH release in CORT-treated cells indicates cell damage, which is expected to be attenuated by Thunberginol C.

-

2.2. Restraint Stress-Induced Neuroinflammation in Mice

This in-vivo model evaluates the effect of Thunberginol C on stress-induced inflammatory responses.

-

Animal Model: Male mice are used for this study.

-

Induction of Stress: Chronic restraint stress is induced in the mice.

-

Drug Administration: Thunberginol C is orally administered to the mice.

-

Measurement of Plasma TNF-α:

-

Blood samples are collected from the animals.

-

Plasma is separated by centrifugation.

-

The concentration of TNF-α in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Assessment of Neuroinflammation: Neuroinflammation is assessed by analyzing relevant markers in the brain tissue.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows based on the initial reports.

Caption: Proposed mechanism of Thunberginol C's anti-inflammatory action.

Caption: Workflow for in-vitro neuroprotection studies of Thunberginol C.

Caption: Workflow for in-vivo neuroinflammation studies of Thunberginol C.

Thunberginol C: Unraveling its Antimicrobial Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Thunberginol C, a dihydroisocoumarin primarily isolated from the processed leaves of Hydrangea macrophylla, has garnered scientific interest for its various reported biological activities. Among these, its antimicrobial properties present a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial spectrum of Thunberginol C, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Antimicrobial Spectrum of Activity

Initial research has indicated that Thunberginol C exhibits antimicrobial activity, particularly against a range of oral bacteria. However, a comprehensive analysis of publicly available scientific literature reveals a significant gap in specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), against a broad spectrum of microorganisms. While several studies mention its efficacy against "oral bacteria," they do not provide specific MIC values for individual bacterial or fungal species.[1][2][3] This lack of quantitative data currently limits a detailed comparative analysis of its potency against different pathogens.

Table 1: Summary of Reported Antimicrobial Activity of Thunberginol C

| Microorganism Category | Specific Strains Tested | Reported Activity | Quantitative Data (MIC) | Reference |

| Oral Bacteria | Not specified in abstracts | Antimicrobial activity exhibited | Not available | [1][2][3] |

Note: The current body of published research does not provide specific MIC values for Thunberginol C against named microorganisms. This table will be updated as more definitive data becomes available.

Experimental Protocols

A critical component of assessing antimicrobial efficacy is the detailed methodology employed in the investigations. Unfortunately, the available scientific literature does not provide specific, replicable experimental protocols for the antimicrobial assays conducted on Thunberginol C. To facilitate future research and ensure the comparability of results, this section outlines a standard methodological framework for determining the antimicrobial spectrum of a test compound like Thunberginol C.

1. Determination of Minimum Inhibitory Concentration (MIC):

A standardized broth microdilution method is recommended to determine the MIC of Thunberginol C against a panel of clinically relevant bacteria and fungi.

DOT Script for MIC Assay Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. Cytotoxicity Assessment:

To evaluate the therapeutic potential of Thunberginol C, it is crucial to assess its cytotoxicity against human cell lines. This provides an indication of its safety profile and therapeutic index.

DOT Script for Cytotoxicity Assay Workflow:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanism of Action

The precise mechanism by which Thunberginol C exerts its antimicrobial effects has not yet been elucidated in the scientific literature. Potential mechanisms could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research, including studies on bacterial morphology, membrane potential, and specific enzymatic assays, is required to clarify its mode of action.

Future Directions

The preliminary findings on the antimicrobial activity of Thunberginol C are encouraging, but further in-depth research is imperative to validate its potential as a therapeutic agent. Key areas for future investigation include:

-

Comprehensive antimicrobial screening: Determination of MIC values against a wide panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Mechanism of action studies: Elucidation of the specific molecular targets and pathways affected by Thunberginol C in microbial cells.

-

In-depth cytotoxicity profiling: Assessment of cytotoxicity against a broader range of human cell lines to establish a comprehensive safety profile.

-

In vivo efficacy studies: Evaluation of the antimicrobial activity of Thunberginol C in animal models of infection.

Thunberginol C represents a natural product with acknowledged, yet poorly quantified, antimicrobial properties. While the current body of scientific literature provides a foundational basis for its potential, a significant lack of specific, quantitative data and detailed experimental protocols hinders its advancement in the drug development pipeline. The methodologies and future research directions outlined in this guide are intended to provide a framework for researchers to systematically investigate and unlock the full therapeutic potential of Thunberginol C. As new data emerges, a clearer picture of its antimicrobial spectrum and clinical utility will undoubtedly come into focus.

References

- 1. Development of bioactive functions in Hydrangeae Dulcis Folium. V. On the antiallergic and antimicrobial principles of Hydrangeae Dulcis Folium. (2). Thunberginols C, D, and E, thunberginol G 3'-O-glucoside, (-)- hydrangenol 4'-O-glucoside, and (+)-hydrangenol 4'-O-glucoside - Lookchem [lookchem.com]

- 2. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice | MDPI [mdpi.com]

- 3. Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea - PMC [pmc.ncbi.nlm.nih.gov]

Thunberginol C: A Potential Dual Cholinesterase Inhibitor for Alzheimer's Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these cholinesterases is a primary therapeutic strategy for managing AD. Thunberginol C, a dihydroisocoumarin found in Hydrangea macrophylla, has emerged as a promising natural compound with the potential to act as a dual inhibitor of both AChE and BChE. This technical guide provides an in-depth overview of the cholinesterase inhibitory potential of Thunberginol C, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Quantitative Data on Cholinesterase Inhibition

Thunberginol C has been demonstrated to be a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2]. The inhibitory activity is characterized by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with the mode of inhibition identified as non-competitive[1][3].

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | 41.96 ± 1.06[1][2] | 45.6[3] | Non-competitive[1][3] |

| Butyrylcholinesterase (BChE) | 42.36 ± 3.67[1][2] | 49.2[3] | Non-competitive[1][3] |

Table 1: Cholinesterase inhibitory activity of Thunberginol C.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cholinesterase inhibition assay, based on the widely used Ellman's method, which is suitable for assessing the inhibitory potential of compounds like Thunberginol C.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

1. Principle:

This spectrophotometric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.

2. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Butyrylcholinesterase (BChE) from equine serum (or other suitable source)

-

Thunberginol C (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor (e.g., Thunberginol C) in DMSO.

-

Prepare working solutions of the inhibitor by diluting the stock solution with phosphate buffer to achieve a range of desired concentrations.

-

Prepare a 15 mM solution of ATCI or BTCI in deionized water.

-

Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Prepare a solution of AChE or BChE in phosphate buffer to a final concentration of 0.2 U/mL.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

25 µL of the test inhibitor solution at various concentrations.

-

50 µL of phosphate buffer (pH 8.0).

-

25 µL of the AChE or BChE enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

Following incubation, add 50 µL of the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a total of 5 minutes.

-

-

Controls:

-

Blank: Contains all reagents except the enzyme solution (replace with buffer).

-

Negative Control: Contains all reagents, with the inhibitor solution replaced by the vehicle (e.g., DMSO diluted in buffer).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

-

4. Kinetic Analysis (Determination of Inhibition Type):

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Dixon plots. For Thunberginol C, these plots would demonstrate a non-competitive inhibition pattern.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize key concepts related to the action and investigation of Thunberginol C.

Conclusion

Thunberginol C demonstrates significant potential as a dual inhibitor of both AChE and BChE, key enzymes implicated in the pathology of Alzheimer's disease. Its non-competitive mode of inhibition suggests a distinct binding mechanism that warrants further investigation for the development of novel AD therapeutics. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this natural compound. Future in vivo studies are essential to validate these in vitro findings and to elucidate the full spectrum of its neuroprotective effects and underlying signaling pathways.

References

Thunberginol C: A Comprehensive Technical Review of its Role in Traditional and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thunberginol C, a dihydroisocoumarin primarily isolated from Hydrangea macrophylla, has a rich history in traditional medicine, particularly for its anti-allergic and antimicrobial properties.[1][2] Modern scientific investigation has not only validated these traditional uses but has also unveiled a broader spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anxiolytic effects. This technical guide provides an in-depth review of the current understanding of Thunberginol C, focusing on its mechanisms of action, supported by quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate further research, and key signaling pathways are visualized to elucidate its molecular interactions.

Introduction

Thunberginol C is a key bioactive constituent of Hydrangeae Dulcis Folium, the fermented leaves of Hydrangea macrophylla Seringe var. thunbergii MAKINO.[1][2] Traditionally, this plant has been utilized in Asian medicine for its sweet taste and therapeutic properties, particularly in the management of allergic conditions and infections.[1] Scientific inquiry has identified Thunberginol C as a significant contributor to these effects and has expanded its potential therapeutic applications. This document aims to consolidate the existing scientific data on Thunberginol C, offering a technical resource for researchers and professionals in drug development.

Pharmacological Activities and Mechanisms of Action

Thunberginol C exhibits a range of biological activities, which are summarized in the following sections. The quantitative data from key studies are presented in structured tables for clarity and comparative analysis.

Anti-Allergic and Anti-inflammatory Activity

Thunberginol C has demonstrated significant anti-allergic effects, a cornerstone of its traditional use.[1][2] This activity is primarily attributed to its ability to inhibit the release of histamine from mast cells and suppress the expression of pro-inflammatory cytokines.

Quantitative Data on Anti-Allergic and Anti-inflammatory Effects:

| Activity | Experimental Model | Key Parameter | Result | Reference |

| Anti-allergic | Schultz-Dale reaction in sensitized guinea pig bronchial muscle | Inhibition of antigen-induced contraction | Effective | [1][2] |

| Histamine Release Inhibition | Calcium ionophore A-23187-induced histamine release from rat mast cells | Percentage Inhibition | 72.8% | [3] |

| TNF-α Suppression | Chronic restraint stress-induced in mice | Plasma TNF-α Concentration | Significant reduction | [1][4] |

Experimental Protocol: Schultz-Dale Reaction for Anti-Allergic Activity

This protocol describes a method for assessing the anti-allergic activity of Thunberginol C using the Schultz-Dale reaction in isolated guinea pig trachea, a classical bioassay for detecting immediate hypersensitivity reactions.

-

Animal Sensitization: Male Hartley guinea pigs (250-300g) are actively sensitized by an intraperitoneal injection of a solution containing ovalbumin (10 mg/kg) and aluminum hydroxide gel (100 mg/kg) as an adjuvant. The animals are used for experiments 2-3 weeks after sensitization.

-

Tissue Preparation: The guinea pig is euthanized, and the trachea is immediately excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2 at 37°C. The trachea is cut into rings, approximately 2-3 mm in width.

-

Organ Bath Setup: The tracheal rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with the O2/CO2 mixture. The tissues are connected to an isometric force transducer to record changes in tension. An initial resting tension of 1.0 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

-

Experimental Procedure:

-

After equilibration, a submaximal contraction is induced with histamine (1 µM) to check the viability of the tissue. The tissue is then washed until it returns to the baseline tension.

-

The tracheal rings are pre-incubated with Thunberginol C at various concentrations for a specified period (e.g., 30 minutes).

-

The antigen (ovalbumin, typically 10 µg/mL) is added to the organ bath to elicit the Schultz-Dale reaction, which is a sustained contraction of the smooth muscle.

-

The contractile response is recorded and compared to the response in the absence of Thunberginol C (control).

-

-

Data Analysis: The inhibitory effect of Thunberginol C is calculated as the percentage reduction in the maximal contraction induced by the antigen.

Signaling Pathway: Anti-inflammatory Action via NF-κB Inhibition

Neuroprotective and Anxiolytic Activity

Recent studies have highlighted the significant neuroprotective and anxiolytic potential of Thunberginol C. It has been shown to protect neurons from stress-induced damage and to alleviate anxiety-like behaviors in animal models. These effects are linked to its ability to modulate the Akt signaling pathway and reduce neuroinflammation.[4]

Quantitative Data on Neuroprotective and Anxiolytic Effects:

| Activity | Experimental Model | Key Parameter | Result | Reference |

| Neuroprotection | Corticosterone-induced neurotoxicity in primary cortical neurons | Cell Viability (MTT assay) | Significant protection | [1] |

| Anxiolytic | Chronic restraint stress in mice (Elevated Plus Maze) | Time spent in open arms | Significantly increased | [1] |

| Oxidative Stress Reduction | Chronic restraint stress in mice hippocampus | TBARS level | Significantly reduced | [1] |

Experimental Protocol: Corticosterone-Induced Neurotoxicity Assay

This protocol details the methodology for assessing the neuroprotective effect of Thunberginol C against corticosterone-induced neuronal cell death.[1]

-

Primary Cortical Neuron Culture: Primary cortical neurons are prepared from the cerebral cortices of embryonic day 17-18 mice. The cortices are dissected, dissociated by trypsinization, and plated onto poly-L-lysine-coated culture plates. Neurons are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: After 7-9 days in vitro, the cultured neurons are pre-treated with various concentrations of Thunberginol C for 2 hours. Subsequently, corticosterone (100 µM) is added to the culture medium to induce neurotoxicity. A vehicle control group (treated with DMSO) and a corticosterone-only group are included.

-

Assessment of Cell Viability (MTT Assay):

-

After 24 hours of corticosterone exposure, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated for 4 hours at 37°C to allow the formation of formazan crystals.

-

The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control group.

-

-

Data Analysis: The protective effect of Thunberginol C is determined by comparing the cell viability in the Thunberginol C-treated groups with the corticosterone-only group.

Signaling Pathway: Neuroprotection via Akt Signaling

Cholinesterase Inhibitory Activity

Thunberginol C has been identified as an inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity suggests its potential in the management of neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key pathological feature.

Quantitative Data on Cholinesterase Inhibition:

| Enzyme | IC50 Value (µM) | Reference |

| Acetylcholinesterase (AChE) | 41.96 ± 1.06 | [5] |

| Butyrylcholinesterase (BChE) | 42.36 ± 3.67 | [5] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the widely used Ellman's method for determining the acetylcholinesterase inhibitory activity of Thunberginol C.[5][6][7]

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (14 mM).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).

-

Acetylcholinesterase (AChE) enzyme solution (1 U/mL).

-

Thunberginol C solutions at various concentrations.

-

-

Assay Procedure (in a 96-well microplate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the Thunberginol C solution (or vehicle for control), and 10 µL of the AChE enzyme solution.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every minute) for a total of 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Thunberginol C and the control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of Thunberginol C that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Activity

In line with its traditional use, Thunberginol C exhibits antimicrobial activity, particularly against oral bacteria. This suggests its potential application in oral hygiene products to combat dental caries and periodontal diseases.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of Thunberginol C against oral bacteria such as Streptococcus mutans and Porphyromonas gingivalis.

-

Bacterial Strains and Culture Conditions: Obtain pure cultures of relevant oral bacteria. Grow Streptococcus mutans in Brain Heart Infusion (BHI) broth aerobically at 37°C. Grow Porphyromonas gingivalis in BHI broth supplemented with hemin and menadione under anaerobic conditions (85% N2, 10% H2, 5% CO2) at 37°C.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Broth Microdilution Assay (in a 96-well microplate):

-

Prepare serial two-fold dilutions of Thunberginol C in the appropriate broth medium in the wells of a 96-well microplate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control well (broth with bacteria, no Thunberginol C) and a negative control well (broth only).

-

-

Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of Thunberginol C that completely inhibits the visible growth of the microorganism.

Experimental Workflow: From Traditional Use to Modern Drug Discovery

Conclusion and Future Directions

Thunberginol C stands out as a promising natural compound with a diverse pharmacological profile. Its well-documented anti-allergic, anti-inflammatory, neuroprotective, and antimicrobial activities provide a strong foundation for its development as a therapeutic agent. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a roadmap for future research.

Further investigation should focus on several key areas:

-

Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of Thunberginol C is crucial for its translation into a clinical setting.

-

In Vivo Efficacy in Disease Models: While promising in vitro and in some in vivo models, further studies are needed to confirm its efficacy in more complex disease models.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Thunberginol C could lead to the development of more potent and selective drug candidates.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of Thunberginol C in humans for its various potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibiofilm potential of plant extracts: inhibiting oral microorganisms and Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thunberginol C: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thunberginol C, its structural analogs, and derivatives. It delves into their synthesis, diverse biological activities, and underlying mechanisms of action, presenting key quantitative data and detailed experimental methodologies to support further research and development in this promising class of compounds.

Core Structures and Analogs

Thunberginol C belongs to the dihydroisocoumarin class of natural products, primarily isolated from Hydrangea macrophylla. Its core structure features a 3,4-dihydro-1H-isochromen-1-one backbone with hydroxyl substitutions. Key structural analogs and derivatives include other naturally occurring thunberginols, such as thunberginols A, B, D, E, F, and G, as well as related compounds like hydrangenol and phyllodulcin. Glycosidic derivatives, where sugar moieties are attached to the core structure, are also prevalent.

The general synthetic strategy for the 3-aryl-3,4-dihydroisocoumarin core, which is central to Thunberginol C and its analogs, often involves the lactonization of stilbene carboxylic acid derivatives. One key method is the regiospecific lactonization, which can be directed to form either five-membered or six-membered lactone rings depending on the reagents used, such as copper(II) chloride or N-bromosuccinimide.[1]

Biological Activities and Quantitative Data

Thunberginol C and its analogs exhibit a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, anti-allergic, antimicrobial, and enzyme inhibitory effects. The substitution patterns on the dihydroisocoumarin and phenyl rings, including the presence and position of hydroxyl, methoxy, and glycosyl groups, significantly influence their potency and selectivity.

Neuroprotective Effects

Thunberginol C has demonstrated significant neuroprotective properties. It has been shown to protect cortical neurons from corticosterone-induced neurotoxicity and to attenuate stress-induced anxiety in animal models.[2] This neuroprotective effect is partly attributed to its ability to modulate the Akt signaling pathway.[2]

Anti-inflammatory and Anti-allergic Activities

Several thunberginols, including A, B, C, D, and E, have been identified as potent anti-allergic and anti-inflammatory agents.[3][4] They inhibit the degranulation of mast cells, a key event in the allergic response, and reduce the release of pro-inflammatory mediators like histamine, TNF-α, and various interleukins.[5][6] This activity is linked to the inhibition of intracellular calcium influx and the modulation of key signaling pathways like NF-κB and MAPK.[1][7]

Antimicrobial Activity

Thunberginols A, B, C, D, E, and F have shown antimicrobial activity, particularly against oral bacteria.[3][4]

Enzyme Inhibition

Thunberginol C is a notable inhibitor of α-glucosidase, with an IC50 value significantly lower than that of the standard drug acarbose, suggesting its potential in the management of diabetes.[8]

Table 1: Summary of Quantitative Bioactivity Data for Thunberginol C and Analogs

| Compound | Biological Activity | Assay | IC50/EC50 | Reference |

| Thunberginol C | α-Glucosidase Inhibition | In vitro enzyme assay | 94.76 ± 2.98 µM | [8] |